Aluminum magnesium hydroxide sulfate
Description
Contextualization within Mixed Metal Hydroxides and Layered Double Hydroxides (LDHs)
Aluminum Magnesium Hydroxide (B78521) Sulfate (B86663) is a prominent member of the class of materials known as Mixed Metal Hydroxides (MMHs) and, more specifically, Layered Double Hydroxides (LDHs). magtech.com.cn LDHs, also referred to as hydrotalcite-like compounds, are characterized by a unique layered structure. magtech.com.cnencyclopedia.pub These structures are composed of positively charged brucite-like layers, where some divalent cations are substituted by trivalent cations. nih.gov In the case of AMHS, magnesium (Mg²⁺) is the divalent cation and aluminum (Al³⁺) is the trivalent cation. nih.gov This substitution of Mg²⁺ with Al³⁺ in the hydroxide layers generates a net positive charge, which is balanced by the intercalation of anions in the interlayer space. nih.gov For AMHS, this charge-balancing anion is the sulfate ion (SO₄²⁻).
The general chemical formula for LDHs is typically represented as [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M²⁺ and M³⁺ are divalent and trivalent metal cations respectively, Aⁿ⁻ is an n-valent anion, and x represents the ratio of M³⁺/(M²⁺ + M³⁺). encyclopedia.pub This layered arrangement imparts unique properties to these materials, including high surface area and anion-exchange capabilities. magtech.com.cn The flexibility to vary the metal cations and the interlayer anions allows for the tuning of the material's properties for specific applications. nih.gov
Historical Perspectives on AMHS Chemical Research (excluding pharmaceutical development history)
The scientific journey of materials like AMHS is intrinsically linked to the discovery and study of hydrotalcite, a naturally occurring mineral, in 1842. mdpi.com However, it was not until the 1930s that systematic scientific investigations into its structure and synthesis began. mdpi.com The ability to artificially synthesize hydrotalcite and its analogues opened up a new field of chemical research. nih.gov
The development of synthetic methods, such as co-precipitation, allowed researchers to create a wide variety of LDHs with different metal combinations and interlayer anions, including the sulfate-intercalated aluminum magnesium hydroxide. magtech.com.cnyoutube.com Early research, driven by the need for novel materials with specific catalytic and adsorptive properties, led to the exploration of different synthesis parameters. These studies focused on controlling factors like pH, temperature, and reactant concentrations to tailor the material's crystallinity, particle size, and purity. The "memory effect," a phenomenon where calcined LDHs can reconstruct their layered structure in the presence of water and anions, was another exciting discovery that expanded their potential applications. magtech.com.cnmdpi.com Over the decades, research has evolved from fundamental synthesis and characterization to the exploration of their utility in various industrial processes, marking a significant progression in the understanding and application of these versatile materials.
Fundamental Chemical Principles Governing AMHS Composition and Structure
The composition and structure of Aluminum Magnesium Hydroxide Sulfate are governed by fundamental principles of inorganic and solid-state chemistry. The core of its structure is the brucite-like (Mg(OH)₂) sheet, where magnesium ions are octahedrally coordinated by hydroxide ions. researchgate.net The key to the formation of the LDH structure is the isomorphous substitution of the divalent Mg²⁺ ions by the smaller, more highly charged trivalent Al³⁺ ions within these hydroxide layers. wikipedia.org This substitution results in a net positive charge on the layers.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | AlH₃MgO₆S²⁺ nih.gov |
| Molecular Weight | 182.37 g/mol nih.gov |
| IUPAC Name | aluminum;magnesium;hydroxide;sulfate;hydrate nih.gov |
| Physical Description | Typically a white powder |
| Solubility | Generally insoluble in water usgs.gov |
Note: The exact properties can vary depending on the specific stoichiometry and hydration state.
Research Significance and Broader Implications in Inorganic Chemistry and Materials Science
The research significance of this compound in inorganic chemistry and materials science is substantial and multifaceted. Its well-defined, tunable structure makes it an excellent model system for studying host-guest chemistry and the principles of intercalation. The ability to control the composition of the layers and the nature of the interlayer anions provides a versatile platform for designing materials with tailored functionalities.
In materials science, AMHS and related LDHs have shown significant promise in a variety of non-pharmaceutical applications:
Catalysis: The basic nature of the hydroxide layers and the potential for incorporating catalytically active anions make AMHS a promising catalyst and catalyst support. nih.govqingdaopengfeng.comqingdaopengfeng.com The combination of aluminum and magnesium hydroxides can be used to stabilize catalysts, enhancing their efficiency and lifespan in chemical manufacturing processes. qingdaopengfeng.comqingdaopengfeng.com
Flame Retardants: Aluminum and magnesium hydroxides are effective flame retardants. mdpi.com When exposed to heat, they undergo endothermic decomposition, releasing water vapor which dilutes flammable gases and cools the material's surface. mdpi.commeixi-mgo.com AMHS can be incorporated into polymers to enhance their fire resistance. vtalc.com Magnesium hydroxide, in particular, has a higher decomposition temperature than aluminum hydroxide, making it suitable for high-temperature polymer processing. meixi-mgo.commeixi-mgo.com
Environmental Remediation: The anion-exchange properties of LDHs make them effective for the removal of anionic pollutants from water. While not the primary focus of this article, this application highlights the material's functional versatility.
The ongoing research into AMHS and other LDHs continues to expand our understanding of inorganic layered materials and their potential to address challenges in various technological fields. The ability to create materials with precisely controlled properties at the nanoscale opens up new avenues for the development of advanced functional materials.
Properties
CAS No. |
150828-30-1 |
|---|---|
Molecular Formula |
AlHMgO5S- |
Molecular Weight |
164.35 |
IUPAC Name |
magnesium;aluminum;hydroxide;sulfate |
InChI |
InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q;+2;;/p-3 |
InChI Key |
OBPYSHWLTGTDCV-UHFFFAOYSA-K |
SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al] |
Synonyms |
Magaldrate sulfate |
Origin of Product |
United States |
Advanced Structural Characterization of Aluminum Magnesium Hydroxide Sulfate
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of aluminum magnesium hydroxide (B78521) sulfate (B86663). It provides fundamental information about the material's phase, layered arrangement, and dimensional parameters.
Aluminum magnesium hydroxide sulfate typically crystallizes in a hydrotalcite-like structure. nih.gov This structure consists of positively charged brucite-like (Mg(OH)₂) layers where some Mg²⁺ ions are isomorphously substituted by Al³⁺ ions. researchgate.nettuiasi.ro This substitution generates a net positive charge on the hydroxide layers, which is compensated by interlayer anions, in this case, sulfate (SO₄²⁻), along with water molecules. researchgate.net The resulting structure is a layered material held together by electrostatic forces and hydrogen bonds. tuiasi.ro
The XRD patterns of this compound exhibit characteristic sharp and symmetric peaks for the (003), (006), and (009) planes at low 2θ angles, which are indicative of a well-ordered layered structure. nih.gov At higher 2θ angles, broader, asymmetric peaks corresponding to the (012), (015), and (018) planes are typically observed. nih.gov The presence of these distinct reflections confirms the crystalline nature and the successful formation of the LDH phase. akademiabaru.com The general formula for such magnesium-aluminum hydroxides can be represented as [Mg₁₋ₓAlₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where Aⁿ⁻ is the interlayer anion. cambridge.org
XRD analysis is crucial for determining the key lattice parameters of this compound, which define its unit cell. The lattice parameter 'c' is related to the thickness of the brucite-like layer and the interlayer spacing, while the lattice parameter 'a' represents the average distance between cations within the layer. researchgate.net
The interlayer distance, or basal spacing (d-spacing), is calculated from the position of the (003) reflection peak. This spacing is influenced by the size and orientation of the interlayer anion and the amount of interlayer water. The Mg/Al molar ratio also affects the d-spacing; an increase in the ratio can lead to slight increases in the basal spacing. For instance, in a related Mg/Al LDH system with nitrate as the interlayer anion, d-spacing values were found to increase from 7.72 Å to 7.80 Å as the Mg/Al molar ratio increased from 2:1 to 4:1. akademiabaru.com The parameter 'c' is typically three times the d-spacing of the (003) plane. The parameter 'a' is calculated from the position of the (110) reflection and is equal to twice the d-spacing of this plane. researchgate.net
| Mg/Al Molar Ratio | Basal Spacing (d₀₀₃) (Å) | Lattice Parameter 'c' (Å) | Lattice Parameter 'a' (Å) | Reference |
|---|---|---|---|---|
| 2:1 | 7.72 | 23.16 | N/A | akademiabaru.com |
| 3:1 | 7.78 | 23.34 | N/A | akademiabaru.com |
| 4:1 | 7.80 | 23.40 | N/A | akademiabaru.com |
| Quintinite-2T (Mg₄Al₂(OH)₁₂(CO₃)·3H₂O) | ~7.56 | 15.1171 | 5.2783 | mdpi.com |
Note: Data for specific sulfate-intercalated LDHs can vary. The table presents data from related Mg-Al LDH systems to illustrate typical values.
The crystalline structure of this compound is sensitive to synthesis conditions and post-synthesis treatments, particularly temperature. During synthesis, an amorphous aluminum hydroxide phase may initially form, which then transforms into the crystalline LDH structure through a dissolution-reprecipitation mechanism. researchgate.net The pH, temperature, and concentration of precursors significantly influence the final crystalline phase. nih.gov
Thermal treatment (calcination) induces significant phase transformations. Upon heating, the layered structure is destroyed. This process typically involves several stages: removal of physisorbed and interlayer water, dehydroxylation of the brucite-like layers, and decomposition of the interlayer sulfate anions. tuiasi.ro This thermal decomposition generally results in the formation of a high-surface-area, highly dispersed mixture of magnesium and aluminum oxides (mixed metal oxides). tuiasi.ro For instance, the layered structure of substituted hydrotalcites is destroyed upon calcination at 550°C, leading to the formation of mixed oxides with poor crystallinity, which can transform into well-crystallized phases at higher temperatures (e.g., 850°C). tuiasi.ro The specific nature of the resulting oxide phases depends on the initial cation ratio and the calcination temperature. mdpi.comresearchgate.net
Spectroscopic Investigations
Spectroscopic methods provide detailed information about the chemical bonding and functional groups present in this compound, complementing the structural data obtained from XRD.
FTIR spectroscopy is a powerful tool for identifying the functional groups within the LDH structure. The FTIR spectrum of this compound shows several characteristic absorption bands.
A very broad and intense band is observed in the high-frequency region, typically around 3400-3500 cm⁻¹. researchgate.net This band is attributed to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and the hydrogen-bonded interlayer water molecules. akademiabaru.comresearchgate.net The bending vibration of interlayer water molecules gives rise to a peak at approximately 1616-1640 cm⁻¹. researchgate.net
The presence of the sulfate anion (SO₄²⁻) in the interlayer is confirmed by a strong absorption band around 1100 cm⁻¹. The vibrations associated with the metal-oxygen (M-O) bonds in the crystal lattice, such as Mg-O and Al-O stretching and bending modes, are observed in the low-frequency region, typically between 550 and 800 cm⁻¹. akademiabaru.com
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3400-3500 | O-H stretching of hydroxyl groups and interlayer H₂O | akademiabaru.comresearchgate.net |
| ~1616-1640 | H-O-H bending vibration of interlayer H₂O | researchgate.net |
| ~1100 | S-O stretching vibration of sulfate (SO₄²⁻) anion | |
| ~550-800 | Lattice vibrations (Mg-O, Al-O stretching and bending) | akademiabaru.com |
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and vibrations of the crystal lattice. The Raman spectrum of Mg-Al based LDHs shows characteristic bands in the low-frequency region that are assigned to metal-oxygen bond vibrations. researchgate.net Strong bands observed at approximately 152 cm⁻¹ and 206 cm⁻¹ are credited to M-O bond vibrations (where M = Mg, Al) within the structural units of the LDH. researchgate.net
Other signals in the Raman spectrum can be attributed to the interlayer anions. For the sulfate anion, a very strong, sharp peak corresponding to the symmetric stretching mode (ν₁) of the SO₄²⁻ ion is expected around 980-1000 cm⁻¹. Additional weaker bands corresponding to the other vibrational modes of the sulfate group (ν₂, ν₃, and ν₄) may also be observed. The hydroxyl stretching region above 3000 cm⁻¹ can also be investigated to distinguish between different types of hydroxyl groups within the structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the local atomic environment in this compound, which is a type of layered double hydroxide (LDH). Solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, provides detailed insights into the coordination and connectivity of the constituent atoms.
For this compound, ²⁷Al MAS NMR is especially informative. The aluminum atoms in the brucite-like layers of an ideal LDH structure are exclusively in an octahedral coordination environment (AlO₆). This typically results in a characteristic narrow resonance in the ²⁷Al MAS NMR spectrum, often observed around 8.6 to 10 ppm. researchgate.netresearchgate.net However, spectra of synthesized samples frequently reveal additional resonances. A broad peak in the 0-15 ppm region can indicate the presence of amorphous aluminum hydroxide phases, which are not easily detected by other methods like X-ray diffraction. sdu.dk The formation of tetrahedrally coordinated aluminum (AlO₄), which may occur due to structural defects or upon thermal treatment (calcination), can be identified by signals at higher chemical shifts, around 75 ppm. researchgate.netsdu.dk The broadening of ²⁷Al satellite transitions in the NMR spectra has been shown to be more influenced by the dynamics within the interlayer space (water and sulfate ions) than by cation disorder within the hydroxide sheets. acs.org
¹H MAS NMR is used to characterize the different proton environments within the structure. researchgate.net It can distinguish between hydroxyl (OH⁻) groups directly bonded to the metal cations in the layers, physically adsorbed water, and water molecules located in the interlayer space along with the sulfate anions. researchgate.netresearchgate.net Bound OH groups in amorphous aluminum hydroxides have been reported at approximately 4.5 ppm, while physisorbed or free water appears around 5 ppm. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are critical for understanding the stability and decomposition behavior of this compound when subjected to heat.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The thermal decomposition of this compound typically occurs in multiple, well-defined stages. The first stage, occurring at lower temperatures (generally below 250°C), corresponds to the removal of weakly bound, physisorbed water and the more structured interlayer water molecules. msaweb.org The second major weight loss, observed between approximately 300°C and 450°C, is attributed to the dehydroxylation of the brucite-like layers, where adjacent hydroxyl groups condense to form water vapor and a mixed metal oxide. msaweb.org At much higher temperatures, typically above 790°C, the decomposition of the sulfate anions occurs. researchgate.net
Table 1: Representative TGA Data for this compound Decomposition
| Temperature Range (°C) | Process | Associated Weight Loss |
|---|---|---|
| ~50 - 250 | Loss of physisorbed and interlayer water (Dehydration) | Corresponds to the removal of H₂O molecules from the surface and interlayer gallery. |
| ~250 - 450 | Decomposition of hydroxide layers (Dehydroxylation) | Corresponds to the condensation of OH⁻ groups to form H₂O and mixed metal oxides. msaweb.org |
| >790 | Decomposition of sulfate anions | Involves the release of sulfur oxides (SOx) and the formation of the final metal oxide residue. researchgate.net |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions. For this compound, the decomposition events observed in TGA correspond to endothermic peaks in the DSC curve. The dehydration (loss of interlayer water) and dehydroxylation processes both require energy input and thus appear as distinct endothermic events. nih.govnetzsch.com The temperatures of these peaks correlate well with the weight loss stages seen in TGA. researchgate.net
Table 2: Typical DSC Events for this compound
| Peak Temperature Range (°C) | Transition Type | Associated Process |
|---|---|---|
| ~150 - 250 | Endothermic | Loss of interlayer water. msaweb.org |
| ~350 - 450 | Endothermic | Dehydroxylation of the layered structure. msaweb.org |
The thermal decomposition of this compound is a multi-step process that transforms the layered crystalline structure into a mixture of metal oxides.
Dehydration: The initial heating stage involves the endothermic removal of physically adsorbed and interlayer water. This process does not destroy the layered structure but causes a contraction of the basal spacing. msaweb.org
Dehydroxylation: As the temperature increases, the hydroxide layers begin to decompose. This is the most significant mass loss step after the initial dehydration and is also an endothermic process. Hydroxyl groups from the brucite-like sheets condense, releasing water vapor and leading to the collapse of the layered structure. msaweb.org This results in the formation of an amorphous, high-surface-area mixed metal oxide. science.gov
Sulfate Decomposition: At significantly higher temperatures, the sulfate anions, which are thermally more stable than the hydroxide layers, decompose. researchgate.net This process involves the release of sulfur oxides (SO₂ and SO₃) and the final crystallization of the mixed metal oxides (e.g., MgO and MgAl₂O₄ spinel). researchgate.net
Microscopic and Morphological Studies
Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of this compound particles. The morphology is highly dependent on the synthesis method and conditions, such as temperature, pH, and reaction time. researchgate.net
A common morphology observed for these materials is that of thin, flat, hexagonal platelet-like crystals. nih.gov These individual platelets often aggregate to form larger, more complex secondary structures. These aggregates can take on various forms, including "flower-like" or "rosette-like" clusters where the platelets are oriented outwards from a central point. researchgate.net Other observed morphologies include spherical and pompon-like structures. researchgate.netunibo.it The particle size can range from the nanometer to the micrometer scale, and control over both size and morphology is crucial for many of its applications. researchgate.netresearchgate.net
Table 3: Common Morphologies of this compound Observed by SEM
| Morphology | Description |
|---|---|
| Plate-like / Platelet | Individual, flat, often hexagonal-shaped primary particles. nih.gov |
| Flower-like / Rosette | Aggregates of platelets arranged in a spherical, flower-like structure. researchgate.net |
| Spherical | Agglomerates of smaller crystallites forming a roughly spherical particle. researchgate.net |
| Pompon-like | A specific type of spherical aggregate with a distinct fluffy or pompon appearance. unibo.it |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and crystal structure of materials at the nanoscale. For this compound, which often exists as a layered double hydroxide (LDH), TEM analysis reveals a characteristic nano-lamellar or platelet-like morphology.
The synthesis method significantly influences the resulting morphology. For instance, a new synthesis of magnesium-aluminum hydroxides by hydrothermal crystallization of alumina (B75360) gel and MgO resulted in products with a general formula of [Mg₁₋ₓAlₓ(OH)₂][(OH)ₓ(H₂O)₀.₈₁₋ₓ], where the aluminum content affects the c-axial length due to electrostatic attraction between the layers arizona.edu. While this study did not specifically use sulfate as the interlayer anion, the fundamental structural characteristics are analogous.
Particle Size Distribution and Morphology Assessment
The particle size and morphology of this compound are critical parameters that influence its reactivity and application performance. These characteristics are often controlled by the synthesis conditions.
The particle size of the starting materials can influence the final product. For example, in the preparation of an antacid material based on magnesium aluminum hydroxide using aluminum sulphate, the preferred particle size of the initial magnesium hydroxide or magnesium oxide is between 10 to 50 μm google.com. While this refers to a precursor, it highlights the importance of particle size in the synthesis process.
Research on related materials provides insights into the expected particle size distribution. For instance, studies on magnesium hydroxide fillers have shown that achieving a particle size below 10 μm is often a requirement for good performance in polymer applications researchgate.net.
The morphology of this compound is typically described as platelet-like or lamellar, consistent with its layered double hydroxide structure. The synthesis of magnesium-aluminum hydroxides has been shown to produce materials with these characteristic morphologies arizona.eduresearchgate.net.
Table 1: Illustrative Particle Size Data for Related Hydroxide Materials
| Material | Synthesis Method | Average Particle Size | Reference |
| Magnesium Hydroxide (MH-P) | Precipitation | < 10 µm (92% of particles) | researchgate.net |
| Magnesium Hydroxide (MH-H) | Hydration | < 10 µm (88% of particles) | researchgate.net |
| Aluminum Hydroxide | Precipitation | 2 to 30 µm | google.com |
Surface Area and Porosity Characterization (e.g., BET analysis)
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. The surface area and porosity of this compound are crucial for applications involving adsorption and catalysis.
While specific BET data for this compound is not extensively reported, studies on analogous aluminum-magnesium mixed oxides and layered double hydroxides provide valuable insights. For instance, Al-Mg mixed oxides derived from hydrotalcites have been shown to possess significant surface areas and a mesoporous texture researchgate.net. The addition of surfactants during synthesis can further enhance the BET area and porosity researchgate.net.
The surface area of aluminum hydroxide, a related compound, can be influenced by particle size and heat treatment iosrjournals.org. For example, diminishing particle diameter and thermal activation at temperatures up to 400°C can lead to an increase in the BET surface area iosrjournals.org. One study on aluminum hydroxide for use as a resin filler reported a surface roughness coefficient, which is related to the specific surface area measured by nitrogen adsorption google.com.
Table 2: Representative BET Surface Area and Porosity Data for Analogous Al-Mg Compounds
| Material | Synthesis/Treatment | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| Al-Mg Mixed Oxide (Al0.5-P0) | Sol-gel | 150 | 0.25 | - | researchgate.net |
| Al-Mg Mixed Oxide (Al0.5-P60) | Sol-gel with surfactant | 250 | 0.45 | - | researchgate.net |
| Aluminum Hydroxide (Sample S3, 400°C) | Heat-treated | ~250 | - | - | iosrjournals.org |
| Aluminum Hydroxide (Sample S4, 400°C) | Heat-treated | ~260 | - | - | iosrjournals.org |
Note: The data in this table is for analogous aluminum-magnesium compounds and heat-treated aluminum hydroxide, presented to illustrate the range of surface area and porosity values that can be expected for materials with similar compositions and structures.
Chemical Reactivity and Stability of Aluminum Magnesium Hydroxide Sulfate
Thermal Stability and Decomposition Pathways
The thermal stability of aluminum magnesium hydroxide (B78521) sulfate (B86663) is a multi-stage process involving dehydration, dehydroxylation, and the eventual decomposition of the sulfate anions. The process is influenced by the specific composition and crystalline structure of the compound.
Thermogravimetric analysis (TGA) reveals that the decomposition typically begins with the loss of physically adsorbed and interlayer water at temperatures up to approximately 200°C. This is followed by the dehydroxylation of the brucite-like layers, which occurs over a broader temperature range, generally between 200°C and 450°C. The final stage, at higher temperatures, involves the decomposition of the sulfate anions, which can lead to the formation of mixed metal oxides and the release of sulfur oxides.
Research on sulfate-intercalated Mg/Al LDHs has identified different structural varieties, which can influence their thermal decomposition. For instance, two forms with basal spacings of 11Å and 8.9Å have been described. researchgate.net At elevated temperatures, irreversible structural transformations can occur, characterized by a significant contraction of the interlayer distance. researchgate.net This has been suggested to be due to the "grafting" of the sulfate anions onto the newly formed oxy-hydroxide layers. researchgate.net Some studies on Mg-Al hydroxides have shown a transformation to a metastable solid phase between 160-200°C, which then disappears around 380°C. researchgate.net
The decomposition of the constituent metal sulfates provides context for the final decomposition stage. Anhydrous aluminum sulfate decomposes in the temperature range of 692-877°C, releasing sulfur trioxide and sulfur dioxide gases. researchgate.net Magnesium sulfate decomposition generally starts at higher temperatures, above 950°C. researchgate.net The presence of both metals in the LDH structure can influence these decomposition temperatures.
Table 1: Thermal Decomposition Stages of Aluminum Magnesium Hydroxide Sulfate (Typical)
| Temperature Range (°C) | Event | Products |
| < 200 | Dehydration | Loss of interlayer and surface water |
| 200 - 450 | Dehydroxylation | Formation of mixed metal oxides, release of water |
| > 600 | Sulfate Decomposition | Formation of stable mixed metal oxides, release of SOx |
Dissolution Kinetics and pH Dependence
The dissolution of this compound is highly dependent on the pH of the surrounding medium. As a hydroxide-containing compound, it is generally more soluble in acidic conditions and can also exhibit increased solubility in strongly alkaline environments due to the amphoteric nature of aluminum hydroxide.
In acidic environments, the hydroxide groups are neutralized, leading to the breakdown of the layered structure and the release of magnesium, aluminum, and sulfate ions into the solution. The kinetics of this dissolution are influenced by the acid concentration and temperature, with higher concentrations and temperatures generally leading to faster dissolution rates.
Conversely, the compound shows minimum solubility in the slightly alkaline pH range. Studies on the solubility of aluminum hydroxide in seawater have indicated a minimum solubility in the pH range of 8.05–8.10. researchgate.net The dissolution of Mg/Al LDHs has been observed in acidic mine drainage with a pH of 2.2. mdpi.comresearchgate.net However, the stability of the LDH structure increases with higher dosages, which in turn raises the equilibrium pH of the solution to a range of 3.29–4.51, thereby reducing dissolution. mdpi.comresearchgate.net
The dissolution process can be represented by the following general reaction in an acidic medium:
Mg(1-x)Alx(OH)2x/2 · nH2O(s) + 2H+(aq) → (1-x)Mg2+(aq) + xAl3+(aq) + x/2 SO42-(aq) + (n+2)H2O(l)
The rate of dissolution is critical for applications such as antacids, where rapid neutralization of stomach acid is desired.
Ion Exchange Mechanisms and Interlayer Anion Chemistry
A key characteristic of this compound is its ability to undergo ion exchange, particularly anion exchange, within its interlayer spaces. This property is fundamental to many of its applications, including as a scavenger for anionic pollutants.
The sulfate anions (SO₄²⁻) are situated in the interlayer region to balance the positive charge of the metal hydroxide layers. These sulfate ions are not permanently fixed and can be exchanged with other anions present in an external solution. The efficiency of this exchange is influenced by factors such as the concentration and charge of the competing anions, as well as the pH of the solution.
The anion exchange capacity is directly related to the layer charge density, which is determined by the ratio of Mg²⁺ to Al³⁺ in the hydroxide layers. A higher proportion of Al³⁺ results in a greater positive charge on the layers and, consequently, a higher anion exchange capacity. nih.gov Evidence for the exchange of sulfate anions with other species, such as carbonates, has been confirmed through techniques like Fourier-transform infrared spectroscopy (FTIR), which shows the appearance of sulfate-related bands and the disappearance of carbonate bands after exposure to a sulfate solution. mdpi.com
Besides sulfate, other anions such as chloride (Cl⁻) and carbonate (CO₃²⁻) can also be intercalated into the interlayer space of aluminum magnesium hydroxide. The selectivity of the LDH for different anions depends on their charge density and size. Carbonate, in particular, has a high affinity for the LDH structure and is often present as an impurity from atmospheric carbon dioxide during synthesis.
It has been observed that chloride ions can be introduced into the interlayer along with carbonate ions. nih.gov The ability to intercalate various anions allows for the tailoring of the material for specific applications, such as the controlled release of intercalated guest anions or the targeted removal of specific anionic contaminants from water. nih.gov
Table 2: Common Interlayer Anions and Their Relative Affinity for Mg-Al LDH
| Anion | Chemical Formula | Relative Affinity |
| Carbonate | CO₃²⁻ | High |
| Sulfate | SO₄²⁻ | Moderate |
| Chloride | Cl⁻ | Low |
Hydrothermal Stability and Phase Transformations
Under hydrothermal conditions (elevated temperature and pressure in the presence of water), this compound can undergo various phase transformations. These transformations can include changes in hydration state, crystal structure, and interlayer spacing.
Studies on sulfate-intercalated LDHs have shown that they can undergo reversible hydration and dehydration cycles in response to changes in relative humidity. doi.org This process can involve interpolytype transitions, which are changes in the stacking sequence of the hydroxide layers, and is accompanied by changes in the basal spacing. doi.org
At higher temperatures under hydrothermal conditions, more significant and often irreversible transformations can occur. These can include the collapse of the layered structure and the formation of new crystalline phases. The stability and the nature of the transformed products depend on the specific temperature, pressure, and chemical composition of the hydrothermal medium.
Interaction with Various Chemical Environments and Species
The reactivity of this compound is highly dependent on its chemical environment. Its basic nature, owing to the hydroxide groups, allows it to react with and neutralize acids. This is the basis for its use as an antacid, where it reacts with hydrochloric acid in the stomach. unacademy.com
In environmental applications, it has been shown to interact with acidic wastewater, such as acid mine drainage, where it can neutralize acidity and remove sulfate anions and heavy metal cations from the solution. mdpi.comresearchgate.net The interaction with acidic gases is also a potential application, for example, in the removal of sulfur oxides from flue gases.
Mechanistic Investigations of Aluminum Magnesium Hydroxide Sulfate Formation and Transformation
Nucleation and Crystal Growth Mechanisms
The formation of AMHS crystals begins with nucleation, the initial step where molecules in a solution start to gather into tiny clusters, or nuclei, which then grow into larger crystals. mdpi.com This process is fundamental in materials chemistry as it is crucial for controlling the final particle size and morphology of the material. mdpi.com The growth of these nuclei into well-defined crystals occurs through a series of intricate steps involving the dissolution of precursor materials, the formation of intermediate phases, and is heavily influenced by the surrounding reaction conditions.
A common pathway involves the initial precipitation of individual metal hydroxides, which then react or transform into the final mixed hydroxide (B78521) structure. For instance, in syntheses involving a magnesium alloy as the magnesium source, the process begins with the dissolution of the alloy, which releases Mg²⁺ and Al³⁺ ions. This is followed by the formation of magnesium hydroxide (Mg(OH)₂), which acts as a precursor for the subsequent nucleation and growth of the layered double hydroxide phase. doi.orgmdpi.com The precipitation of aluminum hydroxide from an aluminum sulfate (B86663) solution is a key step. nih.gov The kinetics of this dissolution and precipitation are critical; for instance, in some aluminum alloys, the complete dissolution of certain precipitates can occur in as little as 10 to 15 seconds at high temperatures, a principle that underscores the rapid transformations possible during synthesis. researchgate.net
The transformation from simple ions to a crystalline LDH structure is not direct and often proceeds through various intermediate and amorphous phases. Research reveals that during the synthesis of Mg-Al LDHs, an amorphous colloidal aluminum hydroxide is often the first phase to form from the precursor salt solution. researchgate.net This amorphous precipitate can be described as a polymer of fused six-membered hydroxyaluminum rings. nih.gov
This initial amorphous phase then undergoes a transformation. A key intermediate identified in several studies is boehmite (γ-AlOOH), a crystalline form of aluminum oxide-hydroxide. researchgate.netresearchgate.net The amorphous aluminum hydroxide first transforms into boehmite crystallites. Subsequently, magnesium ions are gradually incorporated into the lamellar sheets of the boehmite, leading to a charge imbalance that is crucial for the formation of the LDH structure. researchgate.net Similarly, the process can involve the initial formation of Mg(OH)₂, which then serves as a template or precursor that is transformed into the final layered product. doi.org The aging of these precipitates is also a critical factor, as initial amorphous materials can slowly polymerize and crystallize over time, sometimes over a period of many months, eventually forming more stable crystalline phases like gibbsite. usgs.gov
| Intermediate/Precursor Phase | Role in AMHS Formation | Supporting Evidence |
| Amorphous Aluminum Hydroxide | Initial precipitate from Al³⁺ ions in solution. researchgate.net | Forms first before transforming into more crystalline phases. researchgate.net It can exist as a polymer of fused hydroxyaluminum rings. nih.gov |
| Boehmite (γ-AlOOH) | Crystalline intermediate. researchgate.netresearchgate.net | Amorphous aluminum hydroxide transforms into boehmite, which then incorporates magnesium ions. researchgate.net |
| Magnesium Hydroxide (Mg(OH)₂) | Precursor phase. doi.orgmdpi.com | Forms prior to the LDH phase and is subsequently transformed into the layered structure. doi.orgmdpi.com |
The kinetics of crystal growth, which dictate the size, morphology, and crystallinity of the final AMHS product, are highly sensitive to the reaction conditions. Key parameters include temperature, reaction time, pH, and the concentration of precursor ions.
Temperature: Temperature has been identified as having the most significant impact on the quality of the resulting LDH coating. mdpi.com Higher temperatures generally promote better crystallinity and densification of the layered structure. mdpi.com However, the relationship is not always linear, and an optimal temperature is often required to achieve the desired phase and morphology. researchgate.net
Reaction Time: Longer reaction times typically lead to the formation of larger and more uniform platelet structures. doi.orgmdpi.com Initially, small nuclei form, and with extended time, these grow and coalesce into a denser, more integrated film. doi.org
pH: The pH of the reaction solution is critical. A high pH is generally conducive to forming high-quality LDH coatings. mdpi.com The pH influences the hydrolysis of Al³⁺ and Mg²⁺ ions and the stability of the intermediate hydroxide phases. wikipedia.orgmdpi.com
Concentration of Aluminum Source: A higher concentration of the aluminum source has been shown to be beneficial for the formation of high-quality LDH films. mdpi.com
The following table summarizes the observed effects of various reaction parameters on the formation of Mg-Al layered hydroxides.
| Parameter | Effect on Growth and Quality | Reference |
| Temperature | Most significant impact; higher temperatures generally improve crystallinity and densification. | mdpi.com |
| Reaction Time | Longer times promote larger and more uniform platelet size. | doi.orgmdpi.com |
| pH | High pH is conducive to forming high-quality coatings. | mdpi.com |
| Al³⁺ Concentration | Higher concentration is favorable for coating formation. | mdpi.com |
Layered Structure Formation and Stacking Mechanisms
Aluminum Magnesium Hydroxide Sulfate belongs to the family of layered double hydroxides (LDHs), which are characterized by a unique lamellar structure. mdpi.com The structure consists of positively charged metal-hydroxide layers with charge-balancing anions and water molecules situated in the interlayer region. mdpi.com The general formula for these compounds is [M²⁺₁₋ₓM³⁺ₓ(OH)₂][Aⁿ⁻]ₓ/ₙ∙mH₂O, where for AMHS, M²⁺ is Mg²⁺, M³⁺ is Al³⁺, and Aⁿ⁻ is the sulfate anion (SO₄²⁻). mdpi.com
The formation of this layered structure is a self-assembly process driven by electrostatic interactions. The process begins with the formation of the brucite-like (Mg(OH)₂) octahedral sheets, where some of the Mg²⁺ ions are isomorphously substituted by Al³⁺ ions. doi.org A more detailed mechanism suggests that Mg²⁺ ions are incorporated into the sheets of a lamellar boehmite (γ-AlOOH) intermediate. researchgate.net This substitution of a divalent cation with a trivalent one creates a net positive charge on the hydroxide layers. researchgate.net
| Structural Component | Description | Bond Distances (Quintinite Example) |
| Octahedral Sheets | Brucite-like layers of edge-sharing M(OH)₆ octahedra with Al³⁺ substituting for Mg²⁺. | Average |
| Average | ||
| Interlayer | Region between octahedral sheets containing charge-compensating anions (SO₄²⁻) and water molecules. | Interlayer distance is variable depending on the anion size. |
Thermodynamic and Kinetic Considerations in AMHS Synthesis
From a kinetic standpoint, the synthesis can be analyzed to determine its activation energy. For example, in a mechanochemical solid-state synthesis of Mg-Al LDH, the reaction energy (ΔQ) was calculated to be 6 kJ/mol, indicating a relatively low energy barrier for this specific method. researchgate.net The nucleation process itself is highly sensitive to the level of supersaturation (or subcooling) of the solution. nyu.edu A higher degree of supersaturation provides a greater thermodynamic driving force for nucleation but must be carefully controlled to prevent the rapid formation of amorphous, poorly crystalline material.
The thermodynamics of the system can also be observed through changes during the aging of the precipitate. In solutions containing aluminum and hydroxide ions, the pH tends to decrease over time. This is attributed to the ongoing polymerization of aluminum hydroxide species, a process that continues for extended periods and reflects a slow approach to a more stable thermodynamic state. usgs.gov The final crystalline product represents a lower energy state compared to the initial amorphous precipitates and dissolved ions. The choice of precursors, such as aluminum sulfate, directly impacts the system's thermodynamics, as the sulfate anion will be incorporated into the structure to balance the layer charge. nih.gov
Applications of Aluminum Magnesium Hydroxide Sulfate in Non Prohibited Domains
Flame Retardant Applications
Aluminum Magnesium Hydroxide (B78521) Sulfate (B86663), a type of layered double hydroxide (LDH), is recognized as an effective halogen-free flame retardant. researchgate.netmdpi.comresearchgate.net Its growing adoption in polymer composites is attributed to its ability to suppress smoke and its environmentally friendly nature. researchgate.netmdpi.com
Mechanism of Flame Retardancy
The flame retardant action of Aluminum Magnesium Hydroxide Sulfate is a multi-pronged process primarily occurring in the condensed phase.
Endothermic Decomposition: When exposed to high temperatures, the compound undergoes an endothermic decomposition. This process absorbs a significant amount of heat from the surroundings, thereby delaying the ignition of the material it is incorporated into. researchgate.netacs.org The decomposition of the hydroxide layers is a key part of this heat absorption.
Water Release: A crucial aspect of its flame retardancy is the release of water vapor during decomposition. researchgate.netacs.org This water vapor acts in the gas phase to dilute flammable gases and reduce the concentration of oxygen, which is essential for combustion. This "cooling effect" at the site of the fire further inhibits the spread of flames.
Char Formation: The decomposition of this compound contributes to the formation of a stable char layer on the surface of the polymer. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatiles into the gas phase. The resulting char often exhibits a high degree of graphitization, enhancing its protective properties. researchgate.net
Radical Trapping: While the primary mechanisms are endothermic decomposition and water release, the metallic oxides (Al₂O₃ and MgO) formed during decomposition can also play a role in the gas phase by trapping free radicals that propagate the combustion chain reaction.
A thermogravimetric analysis (TGA) can illustrate the decomposition stages of this compound, showing mass loss at specific temperatures corresponding to the release of interlayer and structural water.
Integration into Polymer Composites
Research has demonstrated the successful integration of this compound and similar layered double hydroxides into various polymer matrices to enhance their flame retardant properties.
High-Density Polyethylene (HDPE): Studies have shown that the incorporation of LDHs, such as this compound, into HDPE can significantly improve its flame retardancy. researchgate.netacs.orgbohrium.commdpi.com The addition of these LDHs can lead to a reduction in the peak heat release rate (PHRR) and an increase in the formation of a protective char layer. researchgate.netacs.org For instance, HDPE composites containing Zn₂Al-SO₄ LDH, which shares a similar layered structure, have shown a 54% reduction in PHRR at a 40 wt% loading. acs.org The dispersion of the LDH within the polymer matrix is crucial for its effectiveness. mdpi.com
Table 1: Flame Retardant Properties of HDPE/LDH Composites
| Composite | LDH Loading (wt%) | Peak Heat Release Rate (PHRR) Reduction (%) | Reference |
|---|---|---|---|
| HDPE/Zn₂Al-SO₄ | 40 | 54 | acs.org |
Synergistic Effects with Other Flame Retardants
The flame retardant efficacy of this compound can be significantly enhanced when used in combination with other flame retardants. This synergistic effect often leads to better performance at lower total flame retardant loadings.
Intumescent Flame Retardants (IFR): A notable synergistic effect is observed when LDHs are combined with intumescent flame retardants, which typically consist of an acid source (like ammonium (B1175870) polyphosphate, APP), a carbonizing agent, and a blowing agent. researchgate.netmdpi.com The LDH can promote the formation of a more compact and stable char layer, enhancing the barrier effect of the intumescent system. researchgate.net
Zinc Borate (B1201080): The combination of layered double hydroxides with zinc borate has also been reported to exhibit synergistic effects in improving the flame retardancy of polymers. mdpi.com
Environmental Remediation and Water Treatment
The unique layered structure and anion-exchange capabilities of this compound make it a promising material for various environmental applications, particularly in water treatment. researchgate.net
Adsorption of Anionic Pollutants
This compound has demonstrated the ability to adsorb various anionic pollutants from aqueous solutions, owing to its positively charged layers and the presence of exchangeable sulfate anions in its interlayer space. researchgate.netdokumen.pub
Dyes: The removal of anionic dyes from wastewater is a significant environmental concern. Layered double hydroxides, including structures similar to this compound, have been shown to be effective adsorbents for such dyes. dokumen.pubresearchgate.net The adsorption mechanism can involve both surface adsorption and anion exchange within the interlayer region. researchgate.net The effectiveness of the adsorption can be influenced by factors such as pH, contact time, and the initial concentration of the dye.
Sulfates and Phosphates: Due to its composition, this compound shows a capacity for exchanging its interlayer sulfate ions. This property can be harnessed for the removal of other anionic pollutants, including excess phosphates from water bodies, which contribute to eutrophication. researchgate.net Research on related LDH materials has demonstrated their effectiveness in adsorbing phosphate (B84403) ions. researchgate.net
Table 2: Adsorption Properties of Layered Double Hydroxides for Anionic Pollutants
| Pollutant | Adsorbent | Adsorption Capacity (mg/g) | Adsorption Isotherm Model | Reference |
|---|---|---|---|---|
| Anionic Dyes | LDH | Varies depending on dye and conditions | Langmuir, Freundlich | dokumen.pubresearchgate.net |
The adsorption process is often described by isotherm models like the Langmuir and Freundlich models, which provide insights into the nature of the adsorbent-adsorbate interaction.
Neutralization of Acidic Effluents and Flue Gas Desulfurization
The alkaline nature of this compound makes it suitable for neutralizing acidic waste streams.
Neutralization of Acidic Effluents: The hydroxide components of the compound can effectively neutralize acidic wastewater from various industrial processes. echemi.com Its reaction with acids results in the formation of neutral salts and water, thereby raising the pH of the effluent to acceptable levels for discharge. echemi.com The controlled release of hydroxide ions can provide a buffering effect, preventing overly alkaline conditions. bohrium.com
Flue Gas Desulfurization: Similar to other alkaline materials like calcium hydroxide, this compound has the potential to be used in flue gas desulfurization (FGD) processes to remove sulfur dioxide (SO₂) from the emissions of power plants and other industrial facilities. echemi.com The alkaline components of the compound would react with the acidic SO₂ gas to form stable sulfate salts, thus reducing air pollution.
Heavy Metal Immobilization and Removal
This compound, often referred to in scientific literature as a type of layered double hydroxide (LDH), has demonstrated considerable efficacy in the immobilization and removal of heavy metals from contaminated water and soil. Its layered structure and the presence of exchangeable sulfate anions allow for the effective capture of various metallic cations.
The primary mechanisms for heavy metal removal by this compound include:
Coprecipitation: During the formation of the layered double hydroxide structure in wastewater, heavy metal ions can be incorporated into the crystal lattice, effectively removing them from the solution. researchgate.net
Surface Adsorption and Complexation: The hydroxyl groups on the surface of the compound can form stable complexes with heavy metal ions. nih.gov
Ion Exchange: The sulfate anions present in the interlayer space of the compound can be exchanged with other anionic pollutants. researchgate.net
Isomorphic Substitution: Heavy metal cations can substitute magnesium (Mg²⁺) or aluminum (Al³⁺) ions within the hydroxide layers. nih.gov
Research has shown significant removal efficiencies for various heavy metals. For instance, in mining wastewater, Mg-Al layered double hydroxides have been effective in removing iron (Fe), zinc (Zn), copper (Cu), and lead (Pb) through coprecipitation. researchgate.net Studies have also demonstrated the potential for long-term immobilization of metals like copper, zinc, arsenic (As), and antimony (Sb) in contaminated soils. nih.gov
Below is a table summarizing the removal of various heavy metals from an initial aqueous solution using a Mg-Al layered double hydroxide.
| Heavy Metal | Initial Concentration (mg/L) | Amount Removed (mg/L) | Removal Efficiency (%) |
| Iron (Fe) | 371 | 371 | 100 |
| Copper (Cu) | 121 | 121 | 100 |
| Zinc (Zn) | 7.2 | 7.2 | 100 |
| Lead (Pb) | 0.4 | 0.4 | 100 |
Table compiled from data in a study on mine wastewater treatment. researchgate.net
Catalysis and Catalyst Support Materials
The unique acid-base properties and high surface area of this compound make it a valuable material in the field of catalysis, both as a catalyst itself and as a support for other catalytic materials.
Acid-Base Catalysis
This compound exhibits both acidic and basic sites, a characteristic that is beneficial for a range of chemical reactions. The Lewis acidity arises from the Al³⁺ ions, while the Brønsted basicity is attributed to the hydroxyl groups. This dual functionality allows it to catalyze reactions that require both acid and base functionalities. nih.govyoutube.com The basicity can be tailored by adjusting the Mg/Al ratio during synthesis.
These materials can act as solid base catalysts, offering an environmentally friendlier alternative to homogeneous catalysts which are often difficult to separate from the reaction mixture. researchgate.net The catalytic activity is influenced by the preparation method, which affects the physicochemical properties of the material. researchgate.net
Support for Heterogeneous Catalysts
The high surface area and tunable properties of this compound make it an excellent support for immobilizing catalytically active metal nanoparticles. Distributing these nanoparticles on a support enhances their stability and prevents them from aggregating, which would otherwise reduce the catalytic efficiency.
A notable application is in supporting platinum (Pt) catalysts for dehydrogenation reactions, such as the conversion of propane (B168953) to propylene (B89431). researchgate.net When layered magnesium-aluminum hydroxide is synthesized on the surface of γ-Al₂O₃, it modifies the properties of the supported platinum catalyst. researchgate.net Research has shown that such a modified catalyst exhibits improved stability and a higher yield of propylene compared to a conventional alumina-platinum catalyst. researchgate.net This is attributed to the suppression of the formation of heavy byproducts. researchgate.net
The table below presents a comparison of a standard Pt/Al₂O₃ catalyst and a Pt catalyst supported on γ-Al₂O₃ modified with magnesium-aluminum hydroxide in the dehydrogenation of propane.
| Catalyst | Propane Conversion (%) | Propylene Selectivity (%) | Propylene Yield (%) | Stability (Deactivation Rate) |
| Pt/Al₂O₃ | 35 | 85 | 29.8 | Higher |
| Pt/(Mg-Al Hydroxide)/γ-Al₂O₃ | 38 | 90 | 34.2 | Lower (More Stable) |
Data adapted from a study on propane dehydrogenation. researchgate.net
Applications in Ceramics and Glass Production
Both aluminum hydroxide and magnesium hydroxide, the constituent components of this compound, are utilized in the production of ceramics and glass, contributing to enhanced material properties.
In ceramics, aluminum hydroxide acts as a source of alumina (B75360) (Al₂O₃) upon firing. The addition of aluminum hydroxide to ceramic formulations can influence the final product's porosity and mechanical strength. For instance, in the production of porous mullite-bonded silicon carbide ceramics, increasing the aluminum hydroxide content has been shown to decrease porosity and increase flexural strength. researchgate.net
In glass manufacturing, aluminum hydroxide serves multiple functions. It can improve the melting and flowability of the glass batch, increase transparency and luster, and enhance the physical strength and chemical stability of the final glass product. qingdaopengfeng.com The addition of aluminum hydroxide can also reduce the thermal expansion coefficient, making the glass more resistant to thermal shock. qingdaopengfeng.com
The following table illustrates the effect of varying aluminum hydroxide content on the properties of porous mullite-bonded SiC ceramics sintered at 1500°C.
| Aluminum Hydroxide Content (wt%) | Apparent Porosity (%) | Flexural Strength (MPa) |
| 14.5 | 45.2 | 25.1 |
| 28.3 | 40.8 | 38.4 |
| 47.3 | 35.1 | 52.7 |
Data sourced from a study on porous mullite-bonded SiC ceramics. researchgate.net
Other Industrial Applications (excluding human health/pharmaceutical)
Beyond the aforementioned areas, this compound and its related compounds find utility in other industrial processes.
Pulp Bleaching
In the pulp and paper industry, magnesium hydroxide is used as an alternative to traditional alkaline chemicals like caustic soda (NaOH) and magnesium sulfate (MgSO₄) in the peroxide bleaching of pulp. tappi.orgnedmag.com It functions as an alkali to maintain the required pH for bleaching and also acts as a cellulose (B213188) protector, preventing degradation of the pulp fibers. researchgate.net
The use of magnesium hydroxide can lead to several benefits, including:
Reduced chemical costs by replacing more expensive chemicals. tappi.orgnedmag.com
Improved pulp brightness and viscosity. researchgate.netresearchgate.net
Lower chemical oxygen demand (COD) in the effluent, indicating a reduced environmental impact. tappi.orgncsu.edu
Reduced scaling in process equipment. tappi.org
The table below compares key parameters of pulp bleaching effluent when using sodium hydroxide (NaOH) versus magnesium hydroxide (Mg(OH)₂) as the alkali source.
| Bleaching Alkali | Chemical Oxygen Demand (COD) (mg/L) | Total Organic Carbon (TOC) (mg/L) | 7-day Biochemical Oxygen Demand (BOD₇) (mg/L) |
| Sodium Hydroxide | 3500 | 1100 | 1200 |
| Magnesium Hydroxide | 2100 | 700 | 700 |
Data adapted from research on peroxide bleaching of pressure groundwood (PGW) pulp. ncsu.edu
Metal Industry Fines Treatment
The application of this compound and structurally similar compounds, such as magnesium-aluminum layered double hydroxides (LDHs), presents a viable method for the treatment and stabilization of metal industry fines. These fines, often generated as dusts and sludges, can contain significant concentrations of heavy metals, posing environmental risks if not properly managed. A primary example of such waste is Electric Arc Furnace Dust (EAFD), a hazardous byproduct of the steel recycling process.
Research into the stabilization of heavy metals in EAFD has demonstrated the efficacy of hydrotalcite-like compounds, which share the layered hydroxide structure of this compound. The fundamental principle of this treatment involves the immobilization of hazardous heavy metals, such as lead (Pb), cadmium (Cd), and zinc (Zn), within the stable structure of the layered double hydroxide or through their incorporation into a solidified matrix containing the LDH.
The mechanism of stabilization is multifaceted. The high anion exchange capacity of these materials allows for the capture of anionic forms of metals. More significantly, the layered structure can trap cationic heavy metals through surface complexation and isomorphic substitution within the hydroxide layers. This process effectively converts the heavy metals from leachable, mobile forms into more stable, mineralized phases. nih.govnih.gov
Studies have explored embedding EAFD within a cementitious matrix that includes hydrotalcites, a method known as stabilization/solidification (S/S). This "double barrier" approach utilizes the chemical stabilization properties of the hydrotalcite and the physical encapsulation provided by the mortar. mdpi.comnih.gov Research has shown that the inclusion of specific types of hydrotalcites can significantly reduce the leachability of heavy metals from the final solidified product.
One study investigated the use of different hydrotalcites to immobilize lead from EAFD incorporated into a mortar. The results indicated that a mortar containing EAFD and a hydrotalcite with dimercaptosuccinate (DMSA) in its interlayer reduced the release of lead by approximately 50% compared to a conventional mortar without the hydrotalcite. nih.gov
The chemical composition of EAFD can be complex and variable, but it is typically rich in iron and zinc, with smaller quantities of other hazardous metals. The effective treatment of these fines is crucial for environmental protection and for potentially enabling the safer disposal or reuse of the treated material in applications like construction. acadlore.comnih.gov
Research Findings on EAFD Stabilization
The following tables present data from research on the composition of EAFD and its treatment.
Table 1: Typical Heavy Metal Concentrations in Electric Arc Furnace Dust (EAFD)
This table shows the average concentrations of various metals found in EAFD samples, indicating the significant presence of both valuable and hazardous elements. acadlore.com
| Metal | Mean Concentration (mg/kg) |
| Iron (Fe) | > 200,000 |
| Magnesium (Mg) | > 40,000 |
| Zinc (Zn) | > 30,000 |
| Manganese (Mn) | > 5,000 |
| Nickel (Ni) | > 1,000 |
| Lead (Pb) | > 500 |
| Copper (Cu) | > 200 |
| Cadmium (Cd) | > 50 |
| Cobalt (Co) | > 10 |
Table 2: Leaching Behavior of Lead (Pb) from EAFD-Containing Mortars
This table summarizes the results of a study on the effectiveness of a double barrier technique using hydrotalcite (H3, containing DMSA) to immobilize lead in a mortar containing 25% EAFD. The data compares the leaching of Pb from a reference mortar with EAFD to one with the addition of the hydrotalcite. nih.gov
| Mortar Composition | Leached Lead (mg/kg) | Reduction in Leaching |
| EAFD25 (Reference) | 20.29 | N/A |
| EAFD25_H3 | 9.88 | ~51% |
These findings underscore the potential of aluminum magnesium hydroxide-based compounds for the remediation of metal industry fines. By transforming hazardous components into more stable forms, this treatment approach contributes to waste management and environmental safety. nih.gov
Theoretical and Computational Studies of Aluminum Magnesium Hydroxide Sulfate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, bonding characteristics, and stability of aluminum magnesium hydroxide (B78521) sulfate (B86663) and related LDH structures. These calculations provide a fundamental understanding of the interactions within the brucite-like layers and between the layers and the intercalated sulfate anions and water molecules.
DFT studies on Mg-Al LDHs reveal that the isomorphous substitution of Al³⁺ for Mg²⁺ in the octahedral layer creates a net positive charge, which is balanced by the interlayer sulfate anions. osti.gov The interactions between the positively charged layers and the interlayer species are primarily electrostatic in nature. rsc.org Calculations have shown that the charge on the anion significantly influences the binding energy within the LDH structure; higher anion charges lead to larger binding energies. rsc.org This suggests a strong interaction between the sulfate anions (SO₄²⁻) and the magnesium-aluminum hydroxide layers.
The electronic properties, such as the band gap and density of states, can be tuned by the composition of the metal cations and the nature of the interlayer anions. nih.gov DFT calculations indicate that the valence band maximum (VBM) and conduction band minimum (CBM) in Mg-Al LDHs are primarily derived from the p-orbitals of the interlayer anions and the metal p-orbitals in the layers, respectively. rsc.org Specifically, for sulfate-containing LDHs, the O-2p orbitals of the sulfate group contribute significantly to the VBM. rsc.org This highlights that the most basic sites are the interlayer anions, while the most acidic sites are the metal cations (Mg) in the layers. rsc.org
Furthermore, DFT can be used to investigate the effect of hydration on the structural and electronic properties. The presence of water molecules in the interlayer region primarily facilitates interactions with the sulfate groups and the inorganic layer. researchgate.net
Table 1: Calculated Properties of Mg-Al LDHs with Different Interlayer Anions from DFT Studies
| Interlayer Anion | Binding Energy Order | Influence on Interlayer Distance |
| SO₄²⁻ | High | Larger anions lead to larger distances |
| CO₃²⁻ | Higher than SO₄²⁻ | Smaller than SO₄²⁻ |
| Cl⁻ | Lower than SO₄²⁻ | Dependent on hydration state |
| NO₃⁻ | Lower than SO₄²⁻ | Dependent on hydration state |
This table is a representation of trends discussed in the literature. rsc.orgacs.org
Molecular Dynamics Simulations for Interlayer Dynamics and Stability
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of atoms and molecules within the aluminum magnesium hydroxide sulfate structure over time. These simulations provide insights into the stability of the layered structure, the arrangement and mobility of interlayer sulfate ions and water molecules, and the influence of factors like temperature and hydration.
MD simulations have been employed to investigate the hydration states and stability of LDHs. acs.orgnih.gov The stability of the LDH system is significantly affected by the amount of intercalated water. acs.orgnih.gov For Mg-Al LDHs, a specific number of water molecules in the interlayer space leads to the most stable hydration state. acs.orgnih.gov The metal hydroxide layers themselves can show different stability depending on the hydration level; for some systems, high hydration states can lead to less stable layers. acs.orgnih.gov
The dynamics of interlayer species are crucial for the material's properties, such as ion exchange. MD simulations have shown that interlayer water molecules are not static but undergo hindered rotations and can break and reform hydrogen bonds with neighboring anions. osti.gov The self-diffusion coefficient of interlayer anions, which is a measure of their mobility, can be calculated from MD simulations and is linked to their ability to be released through anion exchange. acs.orgnih.gov This mobility is influenced by the hydration state of the LDH. acs.orgnih.gov
Simulations have also been used to study the structural stability of LDHs under various conditions, including the intercalation of large guest molecules like DNA. acs.orgresearchgate.net These studies demonstrate that the LDH structure can enhance the stability of the intercalated species, with hydration being a critical factor. acs.orgresearchgate.net
Table 2: Key Findings from Molecular Dynamics Simulations of Mg-Al LDHs
| Studied Property | Key Insights | References |
| Interlayer Water Dynamics | Water molecules exhibit dynamic disorder and hindered rotations (libations). | osti.gov |
| Structural Stability | Hydration state is crucial for the stability of the metal hydroxide layers and the overall structure. | acs.orgnih.govacs.org |
| Anion Mobility | The self-diffusion coefficient of interlayer anions is dependent on the hydration level. | acs.orgnih.gov |
| Thermal Behavior | Simulations can model the response of the structure to changes in temperature. | osti.govacs.org |
Modeling of Crystallization and Growth Processes
Understanding the crystallization and growth of this compound is key to controlling its morphology, particle size, and purity. Computational modeling, in conjunction with experimental techniques, provides insight into the nucleation and growth mechanisms.
The formation of Mg-Al LDHs is a complex process. One proposed mechanism involves the initial co-precipitation of amorphous magnesium and aluminum hydroxides, followed by the diffusion of aluminum atoms into the magnesium hydroxide structure to form LDH crystal nuclei. researchgate.net These nuclei then grow, a process that can be influenced by factors like temperature and reactant concentration. nih.gov
In situ characterization techniques combined with modeling have been used to follow the crystallization dynamics. nih.gov Studies on the co-precipitation of Mg²⁺/Al³⁺ LDHs have shown that an induction period is followed by a crystal growth phase. nih.gov Increasing reactant concentration can accelerate the onset of crystal growth, while increasing temperature tends to result in larger crystallite sizes. nih.gov
The hydrothermal method is another common synthesis route. Modeling and experimental studies of this process for related hydroxides show that factors like reaction time and precursor concentration are critical. nih.gov Longer reaction times and higher concentrations can lead to larger and more uniform particles. nih.gov The process often involves the dissolution of smaller, less stable particles and the recrystallization onto larger, more stable ones (Ostwald ripening). nih.govresearchgate.net
Table 3: Influence of Synthesis Parameters on LDH Crystallization
| Parameter | Effect on Crystallization | Outcome |
| Temperature | Influences reaction kinetics and final crystallite size. | Higher temperatures generally lead to larger crystals. nih.gov |
| Reactant Concentration | Affects the onset of crystal growth. | Higher concentrations can accelerate nucleation and growth. nih.gov |
| Hydrolysis Agent | Use of agents like urea (B33335) can lead to well-defined morphologies. | Can produce large, thin platelets with narrow size distributions. mdpi.com |
| Aging/Hydrothermal Time | Allows for crystal growth and increased perfection. | Longer times can lead to more uniform and larger particles. nih.gov |
Prediction of Reactivity and Interaction with Guest Species
Theoretical models are essential for predicting how this compound will interact with various guest species, a key aspect for its applications in areas like catalysis, environmental remediation, and drug delivery. nih.govresearchgate.net
The reactivity of LDHs is largely determined by their structural and electronic properties. As established by DFT calculations, the interlayer anions are often the most basic sites, making them available for anion exchange reactions. rsc.org The binding energy calculations from DFT can predict the sequence of anion exchange. For instance, the order PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > F⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻ has been calculated, indicating that sulfate is held more strongly than halides or nitrate, but less strongly than phosphate (B84403) or carbonate. rsc.org
The interaction with guest species is not limited to simple anions. LDHs can intercalate a wide variety of organic and inorganic molecules. researchgate.netresearchgate.net Molecular modeling can predict the arrangement of these guest molecules in the interlayer space, their orientation relative to the hydroxide layers, and the nature of the host-guest interactions. researchgate.net For example, simulations can determine whether guest molecules stand perpendicular or parallel to the layers and how they are anchored, such as through hydrogen bonds between functional groups on the guest and the hydroxide layers. researchgate.net
Furthermore, computational methods can predict how the intercalation of different guest species modifies the material's properties. acs.org DFT calculations can also be used to study the adsorption of molecules onto the LDH surface, which is crucial for catalytic applications. For example, the adsorption energies of molecules like CO₂ and H₂O on the surface can be calculated to understand and predict catalytic activity. nih.gov
Table 4: Predicted Interaction Characteristics of Mg-Al LDHs
| Interaction Type | Predictive Method | Key Findings |
| Anion Exchange Selectivity | DFT (Binding Energy Calculations) | Provides a thermodynamic basis for which anions will be preferentially intercalated or exchanged. rsc.org |
| Guest Molecule Arrangement | Molecular Modeling (Empirical Force Fields) | Predicts the orientation and packing of complex molecules within the interlayer gallery. researchgate.net |
| Surface Adsorption | DFT (Adsorption Energy Calculations) | Determines the strength of interaction between surface sites and reactant molecules for catalysis. nih.gov |
| Host-Guest Bonding | DFT, MD | Elucidates the nature of interactions, such as electrostatic forces and hydrogen bonding. rsc.orgpku.edu.cn |
Challenges and Future Research Directions in Aluminum Magnesium Hydroxide Sulfate Chemistry
Development of Novel and Sustainable Synthesis Methods
The traditional co-precipitation method, while widely used, often requires large volumes of solvents and can generate significant waste, prompting the development of more sustainable and efficient synthesis routes. akademiabaru.comyoutube.com Future research is centered on green chemistry principles to create AMHS with high purity and crystallinity. akademiabaru.comyoutube.comtandfonline.com
Hydrothermal methods are a key area of investigation. These techniques, which involve crystallization from aqueous solutions under elevated temperature and pressure, can produce highly crystalline AMHS. researchgate.netuq.edu.auresearchgate.net Research has shown that using natural brucite and Al(OH)₃ as starting materials in a hydrothermal process can successfully yield Mg-Al LDHs. researchgate.net One-step hydrothermal carbonization can even be used to create novel composites, such as grafting Mg/Al LDHs onto a biochar matrix. rsc.org Variations include ultrasound-assisted synthesis, which can reduce reaction times and lead to smaller, more uniform particles with higher specific surface area. academie-sciences.fr
A significant leap towards sustainability is the development of solvent-free synthesis methods. youtube.com One such approach involves the simple mixing and heating of solid metal hydroxides with urea (B33335) in a reactor, eliminating the need for large quantities of water or other solvents. youtube.com This method has been shown to be a general route for producing various LDHs with interesting structural properties and larger surface areas compared to conventional techniques. youtube.com Another green approach involves synthesizing hydrotalcite from untreated magnesium oxide and aluminum hydroxide (B78521), which can achieve over 96% conversion at 160°C. tandfonline.com These methods not only reduce the environmental impact but can also be more cost-effective for industrial-scale production. akademiabaru.comyoutube.com
Table 1: Comparison of Selected Synthesis Methods for Aluminum Magnesium Hydroxide Sulfate (B86663) (AMHS)
| Synthesis Method | Description | Advantages | Challenges/Research Focus | Source(s) |
|---|---|---|---|---|
| Co-precipitation | Simultaneous precipitation of magnesium and aluminum salts from a solution by adding a base. | Simple, widely used, good control over cation ratio. | Requires large solvent volumes, potential for waste generation. | akademiabaru.comresearchgate.netmdpi.com |
| Hydrothermal Synthesis | Crystallization from an aqueous solution in a sealed vessel (autoclave) at elevated temperature and pressure. | High crystallinity, can use raw minerals like brucite, good morphology control. | Requires specialized equipment, higher energy consumption. | uq.edu.auresearchgate.netacs.org |
| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to induce cavitation, enhancing mixing and reaction rates. | Reduced synthesis time, smaller particle size, narrower size distribution, higher surface area. | Studying the effect of ultrasound frequency on material properties. | academie-sciences.fr |
| Solvent-Free Synthesis | Reaction of solid precursors, often with a solid-state grinding or heating step, without a liquid solvent. | Environmentally friendly (green), high yield, cost-effective, produces unique structures. | Ensuring homogeneity and complete reaction of precursors. | youtube.com |
Tailoring Morphology and Surface Properties for Enhanced Performance
The functionality of AMHS is intrinsically linked to its physical characteristics, such as crystal size, shape (morphology), and surface properties. A major research challenge is the precise control of these features to optimize performance in specific applications. rims.gov.bw The synthesis conditions, including temperature, pH, reaction time, and reactant concentration, are critical variables that researchers manipulate to tailor the final product. acs.org
For instance, hydrothermal treatment parameters significantly impact the resulting material. Studies have shown that higher temperatures and longer reaction times in alkaline conditions are conducive to forming high-quality, dense LDH films for corrosion resistance. acs.org The choice of precipitating agent in co-precipitation methods can also substantially affect the surface properties of the resulting hydroxides. kashanu.ac.ir
The morphology of AMHS can be controlled to form specific structures like nanosheets or platelets. akademiabaru.comrsc.org These high-surface-area morphologies are particularly desirable for applications in catalysis and adsorption as they maximize the number of active sites available for reaction or binding. rsc.org For example, the particle size of hydroxide fillers is crucial for their efficiency as flame retardants. kashanu.ac.ir Research using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) is vital for characterizing these morphological features, which often appear as irregular circular to hexagonal-shaped particles ranging from 50 to 250 nm in size. nih.gov
Table 2: Influence of Synthesis Parameters on AMHS Morphology and Properties
| Parameter | Effect on Morphology/Properties | Impact on Performance | Source(s) |
|---|---|---|---|
| Temperature | Higher temperatures in hydrothermal synthesis generally increase crystallinity and can promote denser film growth. | Enhanced thermal stability and better barrier properties for corrosion resistance. | researchgate.netacs.org |
| pH | Affects the supersaturation rate during precipitation, influencing particle size and the nature of intercalated anions. | Determines surface charge and anion exchange capacity, crucial for adsorption applications. | mdpi.comacs.org |
| Reaction Time | Longer reaction times typically lead to larger crystals and more ordered structures. | Improves crystallinity and can enhance protective properties of LDH films. | researchgate.netacs.org |
| Additives (e.g., Surfactants) | Can be used as templates or capping agents to control particle size and prevent agglomeration, leading to novel morphologies. | Increases specific surface area and dispersion, boosting efficiency in flame retardancy and catalysis. | kashanu.ac.ir |
Expanding Applications in Emerging Technologies
While AMHS has established uses, a significant research thrust is to expand its application into new and emerging technological areas. A key advantage of AMHS is its anion-exchange capability, which allows it to act as a host for various functional anions, making it a versatile platform for different technologies. rims.gov.bwnih.gov
One of the most promising areas is environmental remediation. AMHS-based materials are being extensively studied as adsorbents for removing pollutants from water. Their layered structure and high surface area make them effective at capturing anionic contaminants, such as organic dyes and heavy metal anions like chromate. rsc.orgnih.gov Modified AMHS, such as starch-intercalated composites, have shown preferential and effective adsorption of anionic dyes. nih.gov Furthermore, their ability to adsorb chloride ions is being explored for applications in protecting materials from corrosion. mdpi.com
In catalysis, AMHS and its calcined form (layered double oxides or LDOs) serve as effective catalysts or catalyst supports. academie-sciences.fr The uniform dispersion of magnesium and aluminum cations at the atomic level provides a high density of basic sites, which are active in a variety of chemical transformations. The ability to tune the Mg/Al ratio allows for precise control over the material's acidic and basic properties. akademiabaru.com
Another critical application is in the development of advanced flame retardants. kashanu.ac.ir When incorporated into polymers, AMHS decomposes endothermically, releasing water vapor. kashanu.ac.ir This process cools the material and dilutes flammable gases, while the resulting mixed metal oxide residue forms a protective char layer that insulates the underlying polymer from the heat source. kashanu.ac.ir
Advanced In-situ Characterization Techniques for Reaction Monitoring
Understanding the formation mechanism of AMHS is crucial for achieving precise control over its synthesis. Advanced in-situ characterization techniques, which monitor the material as it forms in real-time, are indispensable tools for this purpose. These methods provide critical insights into the kinetics of nucleation and crystal growth.
In-situ X-ray diffraction (XRD) is a powerful technique used to track the evolution of crystalline phases during synthesis. nih.govnih.gov By taking diffraction patterns at regular intervals during a hydrothermal or precipitation reaction, researchers can directly observe the formation of the layered LDH structure and identify any intermediate phases. nih.gov This provides invaluable data on reaction rates and the influence of parameters like temperature and pH on crystallinity. akademiabaru.com
Spectroscopic techniques are also vital. In-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can monitor changes in the chemical bonding environment. nih.gov For instance, FTIR can track the incorporation of water and sulfate anions into the interlayer space and the formation of the metal-hydroxide brucite-like layers. akademiabaru.com This information, combined with XRD, gives a comprehensive picture of the structural and compositional evolution of the material during its synthesis.
Computational Design of Advanced AMHS-based Materials
Computational modeling has emerged as a powerful tool to accelerate the design and discovery of new AMHS-based materials. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide molecular-level insights that are often difficult to obtain through experiments alone. tandfonline.comacs.org
Molecular Dynamics simulations allow researchers to study the dynamic behavior of AMHS. tandfonline.comacs.org MD can model processes such as anion exchange, hydration and swelling, and the diffusion of ions and molecules within the interlayer. nih.govpku.edu.cn For example, simulations can reveal how water molecules form hydrogen-bonding networks with the hydroxide layers and the sulfate anions, which governs the material's swelling behavior. tandfonline.compku.edu.cn By predicting how different anions will behave within the LDH structure, computational models can guide experimentalists in designing AMHS materials with tailored properties for specific applications like corrosion inhibition or controlled release. rims.gov.bwnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for aluminum hydroxide and magnesium hydroxide, and how can their purity be optimized?
- Methodology :
- Aluminum hydroxide can be synthesized via aqueous reactions between aluminum salts (e.g., Al₂(SO₄)₃) and ammonia (NH₃), forming a precipitate under controlled pH (8–10). Magnesium hydroxide is typically prepared by reacting magnesium sulfate (MgSO₄) with ammonium hydroxide, followed by thermal dehydration at 80–300°C to remove residual water and impurities .
- Purity optimization : Use stoichiometric excess of hydroxide sources (e.g., NH₄OH) to ensure complete precipitation. Post-synthesis washing with deionized water and calcination at 275–300°C reduces hygroscopicity and sulfate residues .
Q. How can the thermal decomposition behavior of aluminum magnesium hydroxide sulfate be characterized experimentally?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in air or inert atmospheres) to identify decomposition stages (e.g., dehydroxylation, sulfate breakdown). For aluminum hydroxide, decomposition occurs at ~210°C (2Al(OH)₃ → Al₂O₃ + 3H₂O), while magnesium hydroxide decomposes at ~330°C (Mg(OH)₂ → MgO + H₂O) .
- Differential Scanning Calorimetry (DSC) : Quantify enthalpy changes during decomposition. Magnesium hydroxide absorbs 1.316 kJ/g, 25% more energy than aluminum hydroxide (1.051 kJ/g), critical for flame-retardant applications .
Q. What analytical techniques are recommended for determining the chemical composition of this compound?
- Methodology :
- Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) : Quantify metal ions (Al³⁺, Mg²⁺) and sulfate (SO₄²⁻) with detection limits <0.1 ppm .
- X-Ray Diffraction (XRD) : Identify crystalline phases (e.g., gibbsite, brucite) and impurity detection (e.g., residual MgSO₄) .
Advanced Research Questions
Q. How does the addition of catalysts (e.g., Pd/Al₂O₃) influence the kinetic parameters of magnesium sulfate decomposition?
- Methodology :
- Catalyst synthesis : Impregnate alumina (Al₂O₃) with palladium precursor (Pd(NH₃)₄Cl₂·H₂O), calcine at 500°C, and reduce in H₂ to form Pd nanoparticles .
- Kinetic analysis : Compare activation energies (Eₐ) via TGA under inert atmospheres. Non-catalytic decomposition of MgSO₄ has Eₐ = 335–343 kJ/mol, while Pd/Al₂O₃ reduces Eₐ by ~15% by lowering the energy barrier for MgO formation .
Q. What experimental designs are effective for resolving contradictions in smoke suppression data between aluminum and magnesium hydroxides?
- Methodology :
- Smoke density testing : Use ASTM E662 in a NBS smoke chamber. Magnesium hydroxide produces 30–40% less smoke than aluminum hydroxide at equivalent loading (40 wt.% in polymers) due to superior char formation and acid-neutralizing capacity .
- Controlled combustion studies : Measure CO/CO₂ ratios and particulate emissions via gas chromatography. Mg(OH)₂’s higher decomposition temperature (330°C vs. 210°C) delays smoke onset, aligning with UL94 V-0 ratings .
Q. How can solubility equilibria of this compound in complex environments (e.g., sulfate-rich wastewater) be modeled?
- Methodology :
- Geochemical modeling : Use PHREEQC or HSC Chemistry to calculate speciation equilibria. For example, at pH 8.5, Al³⁺ forms Al(OH)₃ precipitates, while Mg²⁺ remains soluble as MgSO₄ unless ammoniated to Mg(OH)₂ .
- Experimental validation : Titrate synthetic wastewater with NH₄OH to pH 8.5–11, filter precipitates, and analyze residual ions via ICP-AES .
Q. What strategies mitigate environmental risks from this compound byproducts (e.g., sulfates, metal ions)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
